molecular formula C9H14N2O2S B13313893 N-Ethyl-2,6-dimethylpyridine-3-sulfonamide

N-Ethyl-2,6-dimethylpyridine-3-sulfonamide

Cat. No.: B13313893
M. Wt: 214.29 g/mol
InChI Key: ABXXCKBZDCNFON-UHFFFAOYSA-N
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Description

N-Ethyl-2,6-dimethylpyridine-3-sulfonamide is an organic compound with the molecular formula C₉H₁₄N₂O₂S It is characterized by a pyridine ring substituted with ethyl, methyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2,6-dimethylpyridine-3-sulfonamide typically involves the sulfonation of 2,6-dimethylpyridine followed by the introduction of an ethyl group. One common method includes:

    Sulfonation: Reacting 2,6-dimethylpyridine with chlorosulfonic acid to form 2,6-dimethylpyridine-3-sulfonyl chloride.

    Amidation: Treating the sulfonyl chloride with ethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2,6-dimethylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-Ethyl-2,6-dimethylpyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-Ethyl-2,6-dimethylpyridine-3-sulfonamide exerts its effects depends on its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The sulfonamide group can interact with amino acid residues in the enzyme’s active site, leading to conformational changes that reduce enzymatic function.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylpyridine-3-sulfonamide
  • N-Ethylpyridine-3-sulfonamide
  • 2,6-Dimethylpyridine-3-sulfonamide

Uniqueness

N-Ethyl-2,6-dimethylpyridine-3-sulfonamide is unique due to the presence of both ethyl and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

N-ethyl-2,6-dimethylpyridine-3-sulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-4-10-14(12,13)9-6-5-7(2)11-8(9)3/h5-6,10H,4H2,1-3H3

InChI Key

ABXXCKBZDCNFON-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(N=C(C=C1)C)C

Origin of Product

United States

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